An In-depth Technical Guide to the Chemical and Physical Properties of 3-Nonyne
An In-depth Technical Guide to the Chemical and Physical Properties of 3-Nonyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-Nonyne (CAS No. 20184-89-8), an internal alkyne of interest in organic synthesis and materials science. This document collates essential quantitative data, details the experimental methodologies for their determination, and presents a visualization of the compound's reactivity. The information is intended to support researchers, scientists, and professionals in drug development in their understanding and utilization of this chemical compound.
Chemical and Physical Properties of 3-Nonyne
3-Nonyne, also known as ethylpentylacetylene, is a nine-carbon internal alkyne with the molecular formula C₉H₁₆.[1] Its structure features a carbon-carbon triple bond at the third carbon position. This unsaturated hydrocarbon is a clear, colorless liquid at room temperature.[2] The key physical and chemical properties of 3-Nonyne are summarized in the table below.
| Property | Value | Unit |
| Molecular Formula | C₉H₁₆ | - |
| Molecular Weight | 124.22 | g/mol |
| CAS Number | 20184-89-8 | - |
| Density | 0.762 - 0.774 | g/cm³ |
| Boiling Point | 156 - 157.1 | °C at 760 mmHg |
| Melting Point | ~ -49.99 (estimate) | °C |
| Flash Point | 37.6 | °C |
| Vapor Pressure | 3.65 | mmHg at 25°C |
| Refractive Index | 1.428 - 1.434 | - |
| Solubility | Insoluble in water, soluble in organic solvents. | - |
| Enthalpy of Hydrogenation | -270.7 ± 1.4 | kJ/mol |
Experimental Protocols for Property Determination
The accurate determination of the physicochemical properties of 3-Nonyne is crucial for its application in research and development. The following sections detail the standard experimental methodologies for measuring the key properties listed above.
Boiling Point Determination
The boiling point of a liquid hydrocarbon like 3-Nonyne is typically determined using gas chromatography, following a standardized method such as ASTM D5399 or ASTM D2887.[3][4]
Methodology: Gas Chromatography (Simulated Distillation)
-
Instrument Setup: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) is used. The column temperature is programmed to increase at a controlled rate.
-
Calibration: The system is calibrated using a mixture of n-alkanes with known boiling points. This creates a correlation between the retention time of a compound and its boiling point.
-
Sample Analysis: A small, precise volume of the 3-Nonyne sample is injected into the gas chromatograph. As the sample travels through the column, its components are separated based on their boiling points.
-
Data Interpretation: The retention time of the 3-Nonyne peak is recorded. By comparing this retention time to the calibration curve, the boiling point of 3-Nonyne is determined.
Density Determination
The density of liquid hydrocarbons is accurately measured using a digital density meter, following a procedure outlined in ASTM D4052.[5][6][7][8][9]
Methodology: Oscillating U-Tube Digital Density Meter (ASTM D4052)
-
Apparatus: A digital density meter containing a U-shaped oscillating tube. The instrument measures the oscillation period of the tube.
-
Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and distilled water.
-
Sample Introduction: A small volume of the 3-Nonyne sample is injected into the thermostated U-tube.
-
Measurement: The instrument induces the U-tube to oscillate. The oscillation period of the tube filled with the sample is measured. This period is directly related to the density of the sample. The instrument's software then calculates and displays the density.
Melting Point Determination
For organic compounds that are solid at or near room temperature, the melting point is a key indicator of purity. While 3-Nonyne is a liquid at room temperature, the general methodology for determining the melting point of organic compounds is the capillary method.[10][11][12][13][14][15][16][17][18]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered solid organic compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or a liquid bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.
Refractive Index Determination
The refractive index of a liquid is a measure of how much light bends as it passes through the substance. It is a fundamental physical property used for identification and quality control. The standard method for liquid hydrocarbons is ASTM D1218, often employing an Abbe refractometer.[19][20][21][22][23][24][25][26][27][28]
Methodology: Abbe Refractometer (ASTM D1218)
-
Instrument Setup: An Abbe refractometer is used, which consists of a light source, a prism assembly, and a telescope. The prisms are temperature-controlled.
-
Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.
-
Sample Application: A few drops of the 3-Nonyne sample are placed on the surface of the measuring prism.
-
Measurement: Light is passed through the sample and the prism. The user adjusts the instrument to bring a dividing line between light and dark fields into the crosshairs of the eyepiece. The refractive index is then read directly from a scale or digital display.
Reactivity and Synthesis of 3-Nonyne
As an internal alkyne, 3-Nonyne exhibits reactivity characteristic of the carbon-carbon triple bond. The primary reactions are additions across the triple bond.[29][30]
Reactivity Profile
The following diagram illustrates the principal addition reactions that 3-Nonyne can undergo.
Caption: Reactivity of 3-Nonyne, an internal alkyne.
-
Hydrogenation: 3-Nonyne can be reduced to the corresponding alkane (nonane) or selectively to a cis- or trans-alkene depending on the catalyst used.[30]
-
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond can yield a dihaloalkene or a tetrahaloalkane.[31]
-
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule and can produce a geminal dihalide.[31][32]
-
Hydration: In the presence of an acid and a mercury(II) salt catalyst, water adds across the triple bond to form an enol, which tautomerizes to a ketone.[29][30]
Synthesis Workflow
A common method for the synthesis of alkynes is the dehydrohalogenation of a vicinal or geminal dihalide. The following diagram illustrates a conceptual workflow for the synthesis of 3-Nonyne.
Caption: Synthesis of 3-Nonyne via dehydrohalogenation.
This reaction involves the elimination of two equivalents of a hydrogen halide from a dihaloalkane using a strong base, such as sodium amide (NaNH₂), to form the carbon-carbon triple bond.
Safety and Handling
3-Nonyne is a flammable liquid and vapor.[2][33] It may be fatal if swallowed and enters airways.[2][33] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and other ignition sources.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications
Due to its reactivity, 3-Nonyne serves as a valuable intermediate in organic synthesis.[34] It can be used as a building block for the creation of more complex molecules in the development of new materials and potentially in the synthesis of pharmaceutical compounds. Its well-characterized enthalpy of hydrogenation also makes it a useful compound for studying the kinetics of alkyne reduction.[34]
Conclusion
This technical guide has provided a detailed summary of the key chemical and physical properties of 3-Nonyne, along with the standard experimental methodologies for their determination. The visualization of its reactivity and synthesis offers a clear understanding of its chemical behavior. This comprehensive information serves as a valuable resource for researchers, scientists, and professionals in drug development, facilitating the safe and effective use of 3-Nonyne in their work.
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